molecular formula C9H10N4O B11906033 (2,4-Diaminoquinazolin-6-yl)methanol CAS No. 98747-29-6

(2,4-Diaminoquinazolin-6-yl)methanol

Cat. No.: B11906033
CAS No.: 98747-29-6
M. Wt: 190.20 g/mol
InChI Key: PPNGJOWRIQGLBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,4-Diaminoquinazolin-6-yl)methanol (CAS 98747-29-6) is a high-value quinazoline derivative with a molecular formula of C9H10N4O and a molecular weight of 190.202 g/mol . This compound serves as a versatile chemical building block in medicinal chemistry and drug discovery research. The 2,4-diaminoquinazoline scaffold is of significant scientific interest, and derivatives based on this core structure have been investigated as potent inhibitors of p21-activated kinase 4 (PAK4), showing promise in anticancer research for their ability to induce cell cycle arrest and inhibit cancer cell migration and invasion . Furthermore, structurally related 2,4-diaminoquinazoline compounds have demonstrated utility as inhibitors of dihydrofolate reductase (DHFR), a key enzyme in folate metabolism . This mechanism is crucial for research into potential antifungal and antimicrobial agents . As such, this compound provides researchers with a critical synthetic intermediate for the development and refinement of novel therapeutic candidates targeting these pathways. The compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

98747-29-6

Molecular Formula

C9H10N4O

Molecular Weight

190.20 g/mol

IUPAC Name

(2,4-diaminoquinazolin-6-yl)methanol

InChI

InChI=1S/C9H10N4O/c10-8-6-3-5(4-14)1-2-7(6)12-9(11)13-8/h1-3,14H,4H2,(H4,10,11,12,13)

InChI Key

PPNGJOWRIQGLBC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1CO)C(=NC(=N2)N)N

Origin of Product

United States

Biological Activities and Pharmacological Mechanisms of 2,4 Diaminoquinazolin 6 Yl Methanol and Its Derivatives Preclinical Focus

Enzyme Inhibition Studies

Derivatives built upon the 2,4-diaminoquinazoline framework have been synthesized and evaluated as inhibitors of several critical enzyme families. These studies highlight the versatility of the scaffold in targeting diverse active sites, leading to potential therapeutic applications.

Dihydrofolate Reductase (DHFR) Inhibition

The 2,4-diaminoquinazoline core structure is a classic bioisostere of the pteridine (B1203161) ring found in folic acid. This structural mimicry allows its derivatives to function as antifolates, which are antagonists of folic acid metabolism. sigmaaldrich.com A primary target of these agents is Dihydrofolate Reductase (DHFR), an essential enzyme that catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). nih.gov THF and its derivatives are crucial cofactors for the synthesis of purines, thymidylate, and certain amino acids, which are the building blocks of DNA and RNA. nih.gov

By competitively inhibiting DHFR, 2,4-diaminoquinazoline derivatives deplete the intracellular pool of reduced folates, thereby disrupting DNA synthesis and halting cell proliferation. nih.gov The inhibitory activities of these compounds against the growth of intact bacterial cells have been shown to closely parallel their inhibition of the isolated bacterial DHFR enzyme, confirming that their antifolate action is responsible for their antibacterial effects. nih.gov Some quinazoline (B50416) analogues demonstrate a dual mechanism, inhibiting both DHFR and thymidylate synthetase. nih.gov

The structural differences between pathogen and human DHFR enzymes provide a therapeutic window for developing selective inhibitors. The 2,4-diaminoquinazoline scaffold has been a fruitful starting point for such endeavors.

Mycobacterium tuberculosis : The diaminoquinazoline series has demonstrated potent activity against Mycobacterium tuberculosis. acs.org Interestingly, these compounds can act as prodrugs. In a wild-type strain of the bacterium, a diaminoquinazoline was metabolized by the putative dioxygenase Rv3161c into a monohydroxylated form, which is the active inhibitor. Strains with mutations in Rv3161c were resistant, as they were unable to activate the compound. acs.org Further research identified a pyrrolo-quinazoline derivative, PQD-1, as a potent inhibitor of DHFR in Mycobacterium abscessus, a related pathogen. Overexpression of DHFR in M. abscessus led to resistance to PQD-1, providing strong genetic and biochemical evidence that DHFR is the primary target. nih.gov

Plasmodium falciparum : Resistance to existing antifolate drugs like pyrimethamine (B1678524) in P. falciparum, the parasite responsible for malaria, is often linked to mutations in the DHFR enzyme. Research into related 2,4-diaminopyrimidine (B92962) scaffolds has shown that derivatives can be designed to effectively inhibit both wild-type and drug-resistant mutant versions of the parasite's DHFR while having a low affinity for human DHFR. nih.gov This highlights the potential for designing specific quinazoline-based derivatives to overcome resistance in malaria.

Trypanosoma brucei brucei : The folate pathway is also a critical target in trypanosomatids, the parasites that cause sleeping sickness. While research has focused on the bifunctional enzyme N(5),N(10)-methylenetetrahydrofolate dehydrogenase/cyclohydrolase (FolD) in Trypanosoma brucei, inhibitors based on a 2,4-diamino-6-oxo-1,6-dihydropyrimidin-5-yl ureido scaffold have shown activity. This demonstrates that targeting folate biosynthesis is a valid strategy, though more specific research on 2,4-diaminoquinazolines against T. brucei DHFR is needed.

Table 1: Preclinical Activity of Diaminoquinazoline Derivatives against Pathogen Folate Pathway Enzymes

Compound Class Target Organism Target Enzyme Activity Metric Value Reference
Diaminoquinazoline M. tuberculosis Rv3161c (activator) - Activated by enzyme acs.org
Pyrrolo-quinazoline (PQD-1) M. abscessus DHFR - Potent inhibitor nih.gov
2,4-Diaminopyrimidine P. falciparum DHFR (mutant) - High affinity nih.gov
Diaminopyrimidinone T. brucei FolD IC₅₀ 2.2 µM

Tyrosine Kinase Inhibition (e.g., Epidermal Growth Factor Receptor (EGFR))

The quinazoline core is a cornerstone in the development of tyrosine kinase inhibitors (TKIs), particularly those targeting the Epidermal Growth Factor Receptor (EGFR). EGFR is a receptor tyrosine kinase that, upon activation, triggers signaling pathways promoting cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers.

Numerous 2,4-diaminoquinazoline derivatives have been identified as potent EGFR inhibitors. For example, a series of 2,4,6-trisubstituted quinazolines were synthesized and evaluated as EGFR inhibitors, with the unsubstituted benzothiazol-2-amine derivative VIIa showing superior activity. Another study developed 4-anilinoquinazoline (B1210976) derivatives incorporating a 2-nitroimidazole (B3424786) moiety to be activated under hypoxic conditions found in solid tumors. The lead compound from this series, 19h , was a highly potent EGFR inhibitor. These findings underscore the adaptability of the quinazoline scaffold for creating highly potent and specific TKIs.

Table 2: EGFR Inhibitory Activity of Quinazoline Derivatives

Compound Target Activity Metric Value Reference
Compound VIIa EGFR IC₅₀ 0.096 µM
Compound 19h EGFR IC₅₀ 0.47 nM

Phosphodiesterase 5 (PDE5) Inhibition

Phosphodiesterase 5 (PDE5) is an enzyme that degrades cyclic guanosine (B1672433) monophosphate (cGMP), a second messenger involved in vasodilation and other physiological processes. While initially developed for cardiovascular diseases and erectile dysfunction, PDE5 inhibitors are being explored for other indications. nih.gov

Research has demonstrated that the N²,N⁴-diaminoquinazoline scaffold can be effectively utilized to develop potent and selective PDE5 inhibitors. In one study, a series of analogues were synthesized and evaluated, leading to the identification of compound 15 as the most active PDE5 inhibitor, with good selectivity over the related PDE6 enzyme. Molecular docking studies confirmed a binding mode consistent with the observed structure-activity relationship. nih.gov Another study on quinazoline-based PDE5 inhibitors found that compounds 5 and 11 induced significant vasorelaxant effects on rat pulmonary arteries, demonstrating higher selectivity for these arteries compared to the aorta. nih.gov

Table 3: PDE5 Inhibitory Activity of Diaminoquinazoline Derivatives

Compound Target Activity Metric Value Reference
Compound 15 PDE5 IC₅₀ 0.072 µM nih.gov
Compound 5 PDE5 EC₅₀ (vasorelaxation) 0.94 µM nih.gov
Compound 11 PDE5 EC₅₀ (vasorelaxation) 1.03 µM nih.gov

Other Enzyme Targets (e.g., Poly-(ADP-ribose) Polymerase (PARP), Thymidylate Synthase)

PARP-1 and PARP-2 are enzymes critical for DNA repair. Inhibiting PARP in cancers with existing DNA repair defects (like those with BRCA mutations) can lead to synthetic lethality and tumor cell death. The quinazoline scaffold has been successfully employed to create potent PARP inhibitors. A series of novel quinazoline-2,4(1H,3H)-dione derivatives bearing an N-substituted piperazinone moiety were developed, yielding highly potent dual inhibitors of PARP-1 and PARP-2. The standout, Cpd36 , showed remarkable enzymatic activity against both PARP-1 and PARP-2. In a different approach, researchers designed 4-hydroxyquinazoline (B93491) derivatives as dual inhibitors of PARP1 and bromodomain-containing protein 4 (BRD4), aiming to induce synthetic lethality in triple-negative breast cancer.

Thymidylate Synthase (TS) catalyzes the methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a crucial step in DNA synthesis. It is a well-established target for cancer chemotherapy. Nonclassical (lacking the glutamate (B1630785) tail) quinazoline derivatives have been shown to be potent inhibitors of TS. One study described a series of 2-amino-4-oxo-quinazoline derivatives that were potent inhibitors of L1210 TS, with the primary mode of cytotoxicity being the inhibition of this enzyme, as the effects could be reversed by thymidine. Another study noted that a 2-amino-4-hydroxyquinazoline analogue was a more potent inhibitor of TS than its 2,4-diaminoquinazoline counterpart, suggesting that substitutions on the quinazoline ring can shift the primary enzyme target away from DHFR and towards TS. nih.gov

Table 4: Inhibitory Activity of Quinazoline Derivatives Against Other Enzyme Targets

Compound Class Target Enzyme Activity Metric Value Reference
Quinazoline-2,4-dione (Cpd36) PARP-1 IC₅₀ 0.94 nM
Quinazoline-2,4-dione (Cpd36) PARP-2 IC₅₀ 0.87 nM
2-Amino-4-oxo-quinazoline L1210 TS IC₅₀ 0.51 - 11.5 µM
2-Amino-4-hydroxyquinazoline TS - Potent Inhibitor nih.gov

Antimicrobial Potentials

Derivatives of 2,4-diaminoquinazoline have demonstrated significant antimicrobial capabilities across a wide spectrum of pathogens in preclinical studies. Their mechanisms of action often involve the inhibition of essential enzymes, such as dihydrofolate reductase (DHFR), which is crucial for microbial proliferation.

The 2,4-diaminoquinazoline class of compounds has been identified as a potent inhibitor of Mycobacterium tuberculosis growth. nih.gov An extensive evaluation of the series demonstrated that a representative compound was bactericidal against both replicating and non-replicating forms of the bacterium. nih.gov The proposed mechanism of action suggests that these compounds may function as pro-drugs. nih.gov Research has identified mutations in Rv3161c, a gene predicted to encode a dioxygenase, in resistant M. tuberculosis isolates. nih.govasm.org This suggests that the Rv3161c enzyme may be responsible for metabolizing the diaminoquinazoline into its active, hydroxylated form within the bacterium. asm.org

Derivatives have also shown significant efficacy against Gram-positive bacteria, including challenging multidrug-resistant strains. researchgate.netacs.orgnih.gov N2,N4-disubstituted quinazoline-2,4-diamines exhibit potent activity against methicillin-resistant Staphylococcus aureus (MRSA), with Minimum Inhibitory Concentrations (MICs) in the low micromolar range. researchgate.netacs.org For some of these compounds, the antibacterial effect is attributed to their action as antifolates, inhibiting the dihydrofolate reductase (DHFR) enzyme. nih.govnih.gov Further studies have established specific MIC values for certain derivatives.

Table 1: Antibacterial Activity of 2,4-Diaminoquinazoline Derivatives against Staphylococcus Species

Compound/DerivativeBacterial StrainMIC (µM)Reference
N4‐benzyl (B1604629)‐N2‐phenylquinazoline‐2,4‐diamineS. aureus25 researchgate.net
N4‐benzyl‐N2‐phenylquinazoline‐2,4‐diamineS. epidermidis15 researchgate.net

The antifungal potential of the 2,4-diaminoquinazoline scaffold has been demonstrated against clinically relevant fungal pathogens. In a study involving 40 recent clinical isolates of Candida species, two novel 2,4-diaminoquinazoline (DAQ) compounds displayed significant activity, comparable to established antifungal agents. nih.gov The combination of one derivative, DAQ 2A, with sulfamethoxazole (B1682508) resulted in synergistic activity. nih.gov Another study identified 2,4-diamino-5-substituted quinazolines as effective inhibitors of DHFR from Pneumocystis carinii, an opportunistic fungus. dovepress.com

Table 2: Antifungal Activity of 2,4-Diaminoquinazoline (DAQ) Derivatives

Compound/DerivativeFungal SpeciesGeometric Mean MIC (µg/ml)Reference
DAQ 1ACandida sp.0.64 nih.gov
DAQ 2ACandida sp.1.39 nih.gov

Compounds featuring a quinazoline core have been investigated for their activity against trypanosomatid protozoa, the causative agents of diseases like African trypanosomiasis (sleeping sickness). Tryptanthrin, an indolo[2,1-b]quinazoline (B1258998) derivative, and its analogs were tested in vitro against Trypanosoma brucei. nih.gov The results showed that tryptanthrins represent a new class of agents with significant activity against T. brucei, with the most potent analog demonstrating an effective concentration (EC50) in the sub-micromolar range. nih.gov Furthermore, a series of 3,4-dihydroquinazolines were identified as a novel class of inhibitors for T. brucei trypanothione (B104310) reductase (TryR), a validated drug target in the parasite. acs.org While direct studies on (2,4-Diaminoquinazolin-6-yl)methanol were not identified, the activity of these related quinazoline structures highlights the potential of this chemical family.

Table 3: Antitrypanosomal Activity of Quinazoline-Related Compounds

Compound Class/DerivativeParasiteActivity MetricValue (µM)Target/MechanismReference
4-aza-8-bromotryptanthrinTrypanosoma bruceiEC500.40Not specified nih.gov
3,4-dihydroquinazolinesTrypanosoma bruceiIC509.4 to >100Trypanothione Reductase (TryR) acs.org

The 2,4-diaminoquinazoline structure is a well-established pharmacophore for potent antimalarial agents, primarily acting as inhibitors of the Plasmodium falciparum dihydrofolate reductase (PfDHFR) enzyme. nih.gov This enzyme is critical for the parasite's de novo synthesis of folate, which is necessary for its proliferation. nih.gov Derivatives of this class have shown high efficacy against both wild-type and drug-resistant strains of the malaria parasite. nih.gov

One notable derivative, QN254 (5-chloro-N′6′-(2,5-dimethoxy-benzyl)-quinazoline-2,4,6-triamine), is a potent inhibitor of both wild-type and the highly pyrimethamine-resistant quadruple mutant (QM) PfDHFR enzymes. nih.gov Molecular docking studies have further elucidated the binding modes of 2,4-diaminoquinazoline analogs within the active site of both wild-type and mutant PfDHFR, confirming their mechanism of action. nih.gov

Table 4: Inhibitory Activity of QN254 against P. falciparum DHFR

Enzyme TypeInhibition Constant (Ki)Reference
Wild-Type (WT) PfDHFR0.39 ± 0.05 nM nih.gov
Quadruple Mutant (QM) PfDHFR0.58 ± 0.06 nM nih.gov

The 2,4-diaminoquinazoline scaffold has been identified as a source of potent inhibitors against a range of viruses. A derivative, DCR 137 (6-fluoro-quinazoline-2,4-diamine), was found to be a highly effective inhibitor of Chikungunya virus (CHIKV) replication in cell-based assays and also showed effective inhibition of the Ross River virus. researchgate.net

In the context of flaviviruses, high-throughput screening identified 2,4-diaminoquinazoline derivatives with strong inhibitory activity against the Dengue virus (DENV). nih.gov Subsequent optimization led to the development of compound 4o, which exhibited an exceptionally potent EC50 of 2.8 nM. nih.gov

Furthermore, the class has demonstrated direct anti-HIV potential. A study of highly functionalized 2,4-diaminoquinazolines identified derivative 3c as having the most potent anti-HIV-1 activity, with an EC50 value of 0.6 µg/mL. nih.gov

Table 5: Antiviral Activity of 2,4-Diaminoquinazoline Derivatives

Compound/DerivativeVirusActivity MetricValueReference
DCR 137Chikungunya Virus (CHIKV)Inhibition>99% researchgate.net
Derivative 4oDengue Virus (DENV-2)EC502.8 nM nih.gov
Derivative 3cHIV-1EC500.6 µg/mL nih.gov

Preclinical Anticancer and Antiproliferative Activities

Derivatives of 2,4-diaminoquinazoline are a significant class of compounds with demonstrated preclinical anticancer and antiproliferative activities against a variety of human tumor cell lines. Their mechanisms of action are diverse and target key pathways involved in cancer cell growth and survival.

Several studies have highlighted the efficacy of these compounds. One series of 2-anilino-4-alkylaminoquinazoline derivatives showed that compounds 4c and 5b had the highest inhibitory effects against breast adenocarcinoma (MCF-7), colon cancer (HCT-116), and hepatocellular carcinoma (HePG-2), with IC50 values ranging from 9.1–12.0 μg/ml. nih.gov The parent compound, 2,4-Diaminoquinazoline (2,4-DAQ), was shown to suppress gastric cancer progression by inhibiting the Wnt/β-catenin signaling pathway, leading to dose-dependent growth inhibition and induction of apoptosis in gastric cancer cells. researchgate.net

The mechanisms underlying these antiproliferative effects include:

Inhibition of Tubulin Polymerization: Certain 2,4-diaminoquinazoline derivatives act as tubulin depolymerizing agents, disrupting microtubule dynamics, which leads to mitotic catastrophe and cell death in cancer cells. nih.gov

Inhibition of Signaling Pathways: As noted, 2,4-DAQ inhibits the Wnt/β-catenin pathway in gastric cancer. researchgate.net Other quinazoline-based drugs are known to inhibit receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR). nih.gov

Enzyme Inhibition: The antifolate activity of these compounds through the inhibition of dihydrofolate reductase (DHFR) is a mechanism shared with some established chemotherapy agents. nih.gov

DNA Binding: Some derivatives have shown an affinity for binding to DNA, which can inhibit replicative enzymes and DNA repair systems, ultimately leading to cell death. nih.gov

Table 6: Preclinical Anticancer Activity of Selected 2,4-Diaminoquinazoline Derivatives

Compound/DerivativeCancer Cell LineActivity MetricValueMechanism of ActionReference
Compound 4cMCF-7 (Breast)IC509.1 µg/mlDNA Binding nih.gov
Compound 5bHCT-116 (Colon)IC5010.2 µg/mlDNA Binding nih.gov
2,4-DAQAGS (Gastric)IC50Low µM rangeWnt/β-catenin Inhibition researchgate.net
Compound 4e / 4iVariousAntiproliferativeHighTubulin Polymerization Inhibition nih.gov
Compound 5a5 tumor cell linesIC50< 2.5 µg/mLNot specified nih.gov

Mechanisms of Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of α- and β-tubulin proteins, are crucial for cell division, making them a key target for anticancer drug development. nih.gov Certain 2,4-diaminoquinazoline derivatives have been identified as potent inhibitors of tubulin polymerization, a mechanism that disrupts microtubule formation and leads to cell cycle arrest and apoptosis. nih.govnih.gov

The primary mechanism of action for these derivatives involves binding to the colchicine-binding site on β-tubulin. nih.govnih.gov This interaction prevents the assembly of tubulin dimers into microtubules, thereby depolymerizing the microtubule network. nih.gov Molecular docking and dynamics studies have helped to elucidate the possible binding poses of these compounds within the colchicine (B1669291) site, which is also targeted by known tubulin-depolymerizing agents like nocodazole. nih.gov By occupying this site, the 2,4-diaminoquinazoline derivatives effectively halt the dynamic instability of microtubules, which is essential for mitotic spindle formation during cell division. nih.gov The antiproliferative activity of these compounds is thus directly linked to their ability to interfere with tubulin polymerization. nih.gov

Evaluation in Cancer Cell Lines (e.g., PC-3, HCT-15, MCF-7, MDA-MB-231, SK-LU-1)

The antiproliferative effects of this compound derivatives have been assessed across a panel of human cancer cell lines. In one study, a series of nine 2,4-diaminoquinazoline derivatives were evaluated for their activity against prostate cancer (PC-3), colon cancer (HCT-15), breast cancer (MCF-7 and MDA-MB-231), and lung cancer (SK-LU-1) cell lines. nih.govumich.edu

Several of these synthesized compounds displayed significant antiproliferative activity. nih.govumich.edu Notably, compounds designated as 4e and 4i in the study demonstrated the most potent effects across all tested cancer cell lines. nih.govumich.edu The substitution pattern on the quinazoline core was found to influence the cytotoxic activity, with certain modifications enhancing the antiproliferative effects. umich.edu The cytotoxic effects of these compounds were further investigated on the SK-LU-1 cell line, confirming that their mode of action involves the inhibition of tubulin polymerization. nih.gov In addition to these cell lines, other studies have evaluated related 2,4-diaminoquinazoline derivatives against hepatocellular carcinoma (HePG-2) and human skin cancer (HFB4) cell lines, with some compounds showing promising inhibitory effects. semanticscholar.org

Antiproliferative Activity of 2,4-Diaminoquinazoline Derivatives

CompoundPC-3HCT-15MCF-7MDA-MB-231SK-LU-1
4b HighHighHighHighHigh
4d HighHighHighHighHigh
4e HighHighHighHighHigh
4i HighHighHighHighHigh
4f ModerateModerateInactiveInactiveModerate
4g ModerateModerateInactiveInactiveModerate
4a LowLowLowLowLow
4c LowLowLowLowLow
4h LowLowLowLowLow
This table summarizes the relative antiproliferative activity of selected 2,4-diaminoquinazoline derivatives as reported in a study by Huerta-García et al. (2020). "High" indicates strong antiproliferative activity, "Moderate" indicates some activity, "Low" indicates minimal activity, and "Inactive" indicates no significant activity was observed.

Antitumor Effects through Receptor Interactions

Beyond tubulin inhibition, quinazoline-based compounds are known to exert antitumor effects by interacting with specific cellular receptors, most notably receptor tyrosine kinases (RTKs). semanticscholar.org The quinazoline scaffold is a key component of several approved anticancer drugs that function as EGFR (epidermal growth factor receptor) tyrosine kinase inhibitors. semanticscholar.org The introduction of an aryl amino moiety at the 2-position of the quinazoline ring is a strategy employed to enhance the binding affinity of these compounds to receptors like EGFR. semanticscholar.org This enhanced binding is facilitated through the formation of hydrogen bonds within the receptor's active site, leading to the inhibition of its kinase activity. semanticscholar.org By blocking the signaling pathways mediated by these receptors, which are often overactive in cancer cells, these compounds can halt tumor cell proliferation and survival. semanticscholar.org

Other Preclinical Pharmacological Activities

Anticonvulsant Activity

Various derivatives of the quinazoline scaffold have been investigated for their potential as anticonvulsant agents. researchgate.netmdpi.comresearchgate.net Preclinical screening of these compounds is often conducted using rodent models of seizures, such as the maximal electroshock (MES) and pentylenetetrazole (PTZ)-induced seizure tests. researchgate.netmdpi.comnih.gov The MES model is generally used to identify compounds effective against generalized tonic-clonic seizures, while the PTZ model is predictive of efficacy against absence seizures and is sensitive to drugs that enhance GABAergic neurotransmission. mdpi.comnih.gov

In these models, several quinazolinone derivatives have demonstrated significant anticonvulsant activity, with some compounds showing efficacy comparable to the standard antiepileptic drug phenytoin. researchgate.net The mechanism of action for some of these derivatives is thought to involve the modulation of GABAergic systems, as they have shown to act as positive allosteric modulators of the GABA-A receptor. mdpi.com

Anti-Inflammatory and Analgesic Effects

The quinazoline core is also a feature of compounds exhibiting anti-inflammatory and analgesic properties. nih.gov Preclinical studies have evaluated various 2,4,6-trisubstituted-quinazoline derivatives for these activities. nih.gov The analgesic effects are often assessed using models such as the acetic acid-induced writhing test and the hot plate test in mice, which measure responses to chemical and thermal pain stimuli, respectively. biomedpharmajournal.org

The anti-inflammatory potential is frequently evaluated using the carrageenan-induced paw edema model in rats, a standard method for screening anti-inflammatory drugs. nih.gov In these studies, some quinazoline derivatives have shown analgesic potency exceeding that of the reference drug indomethacin, and many have displayed significant anti-inflammatory activity. nih.gov The mechanism underlying these effects is likely related to the inhibition of inflammatory mediators, similar to the action of non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov

Anti-Diabetic Potential

The therapeutic potential of compounds containing a quinazoline-related scaffold has been explored in the context of diabetes. Thiazolidinedione derivatives, which are structurally related to some of the compounds in this class, have been investigated for their anti-diabetic properties. nih.govnih.gov Preclinical evaluation in high-sucrose diet-fed diabetic mouse models has shown that certain derivatives can significantly improve glucose tolerance and lower fasting blood glucose levels. nih.gov These compounds have also been observed to have a favorable impact on lipid profiles, including reducing elevated triglycerides and total cholesterol, while increasing HDL cholesterol. nih.gov The potential mechanisms for these effects are being explored and may involve the modulation of key signaling pathways related to glucose metabolism. nih.gov

Preclinical Pharmacodynamics and Target Modulation

The 2,4-diaminoquinazoline scaffold is recognized as a privileged structure in medicinal chemistry, meaning it can bind to a variety of biological targets with high affinity. Preclinical research has identified several key mechanisms through which these compounds exert their effects, including enzyme inhibition and disruption of protein-protein interactions.

Antifolate Activity:

Certain 2,4-diaminoquinazoline derivatives have been investigated for their antifolate properties. For instance, a 2,4-diamino-5-chloro-quinazoline compound was studied for its effects in both in vitro and in vivo models. nih.gov This class of compounds typically acts by inhibiting dihydrofolate reductase (DHFR), an essential enzyme in the folate metabolic pathway, which is crucial for the synthesis of nucleotides and certain amino acids. Inhibition of DHFR disrupts DNA synthesis and cell proliferation, making it a target for anticancer and antimicrobial therapies.

Tubulin Polymerization Inhibition:

A series of novel 2,4-diaminoquinazoline derivatives have been designed and synthesized as potential inhibitors of tubulin polymerization. drugbank.com Tubulin is the protein subunit of microtubules, which are critical components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape. drugbank.com These derivatives are thought to bind to the colchicine binding site on β-tubulin, leading to the disruption of microtubule dynamics, cell cycle arrest at the G2/M phase, and subsequent apoptosis in cancer cells. The antiproliferative activity of these compounds has been demonstrated against various cancer cell lines, including prostate (PC-3), colon (HCT-15), breast (MCF-7, MDA-MB-231), and lung (SK-LU-1) cancers. drugbank.com The substitution pattern on the quinazoline ring has been shown to be a critical determinant of their potency. drugbank.com

Heat Shock Protein 90 (Hsp90) Inhibition:

More recently, 2,4-diaminoquinazoline derivatives have been identified as novel inhibitors of Heat Shock Protein 90 (Hsp90). nih.gov Hsp90 is a molecular chaperone that plays a critical role in the folding, stability, and function of a wide range of "client" proteins, many of which are involved in signal transduction pathways that promote cancer cell growth and survival. By inhibiting Hsp90, these derivatives can lead to the degradation of oncogenic client proteins, such as Her2, resulting in the suppression of tumor cell proliferation. nih.gov The inhibitory activity of these compounds has been confirmed through the observed reduction in Her2 protein levels and the induction of Hsp70, a biomarker of Hsp90 inhibition, in cancer cell lines. nih.gov

The following table summarizes the preclinical pharmacodynamic data for representative 2,4-diaminoquinazoline derivatives.

Derivative ClassTargetMechanism of ActionPreclinical ModelsObserved EffectsReference
2,4-Diamino-5-chloro-quinazolineDihydrofolate Reductase (DHFR)Antifolate; Inhibition of nucleotide synthesisIn vitro and in vivo (canine lymphosarcoma)Inhibition of cell proliferation nih.gov
Substituted 2,4-Diaminoquinazolinesβ-tubulinInhibition of tubulin polymerizationHuman cancer cell lines (PC-3, HCT-15, MCF-7, etc.)Antiproliferative activity, cell cycle arrest drugbank.com
Novel 2,4-DiaminoquinazolinesHeat Shock Protein 90 (Hsp90)Inhibition of chaperone function, degradation of client proteinsHuman cancer cell lines (DU-145, HT-29, MCF-7, etc.)Antiproliferative activity, reduction of Her2 levels, induction of Hsp70 nih.gov

It is important to note that the specific pharmacodynamic profile of this compound will depend on the influence of the 6-hydroxymethyl group on its binding to these or other potential targets. Further preclinical studies are necessary to elucidate its precise mechanism of action and therapeutic potential.

Structure Activity Relationship Sar Studies of 2,4 Diaminoquinazolin 6 Yl Methanol Analogs

Influence of Substituents on the Quinazoline (B50416) Core

The biological activity of 2,4-diaminoquinazoline derivatives is intricately linked to the nature and position of substituents on the quinazoline ring system. Understanding these relationships is crucial for the rational design of more potent and selective therapeutic agents.

Role of Amino Groups at C-2 and C-4 Positions

The presence of amino groups at the C-2 and C-4 positions of the quinazoline ring is a cornerstone for the biological activity of this class of compounds. These groups are critical for establishing key interactions with biological targets. For instance, in the context of DHFR inhibition, the 2,4-diamino substitution pattern mimics the binding of the natural substrate, dihydrofolate, allowing the molecule to fit within the enzyme's active site. The protonated N1 of the quinazoline ring and the 2-amino group often form crucial hydrogen bonds with conserved amino acid residues, such as glutamic acid, in the active site of DHFR. umich.edunih.gov

Studies have shown that the removal or significant alteration of these amino groups leads to a substantial loss of activity. For example, replacing the amino group at the C-4 position with functionalities like an ether, thioether, or a methylene (B1212753) unit results in a complete loss of antitubercular activity. This underscores the critical role of the C-4 amino group in target engagement. While a primary amine at C-4 is effective, substitution with a secondary amine, such as a benzylic amine, is also well-tolerated and can even enhance potency. nih.gov

Impact of Functionalization at the C-6 Position

The C-6 position of the 2,4-diaminoquinazoline scaffold offers a valuable site for modification to fine-tune the pharmacological profile of these analogs. The introduction of various functional groups at this position can significantly impact potency and selectivity.

The parent compound, (2,4-Diaminoquinazolin-6-yl)methanol, possesses a hydroxyl group at the end of a methyl substituent at C-6. This hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially forming interactions with the target protein.

Modification of the C-6 position with other functionalities has been explored:

Alkyl and Aryl Groups: The introduction of alkyl and aryl groups at C-6 can influence the lipophilicity and steric bulk of the molecule. These properties are critical for optimizing pharmacokinetics and fitting within the binding pocket of the target. For instance, in a series of 2,4-diaminoquinazoline derivatives designed as tubulin polymerization inhibitors, phenyl and quinolinyl-substituted linkers were introduced at the C-6 position. The substitution on these aryl rings was shown to modulate antiproliferative activity. umich.edu

Carbonitrile: The carbonitrile group is a versatile substituent that can act as a hydrogen bond acceptor and participate in dipole-dipole interactions. Its introduction at the C-6 position can alter the electronic properties of the quinazoline ring and provide an additional point of interaction with the biological target.

Thio, Sulfinyl, and Sulfonyl Groups: Studies on 6-thio, 6-sulfinyl, and 6-sulfonyl-substituted 2,4-diaminoquinazolines have demonstrated their potential as antimalarial agents. These sulfur-containing functionalities significantly influence the electronic and steric nature of the C-6 position, impacting their interaction with parasitic enzymes. nih.gov

Effects of Other Substituents on Biological Potency

Beyond the C-2, C-4, and C-6 positions, substitutions at other sites on the quinazoline ring can also profoundly affect biological activity. For example, the introduction of substituents at the C-5 and C-7 positions has been shown to modulate the potency and selectivity of these compounds as DHFR inhibitors. In a study of 5-(arylthio)-2,4-diaminoquinazolines, bulky and rigid 4-substituents in the phenylthio moiety at C-5 led to high selectivity for Candida albicans DHFR over human DHFR. Conversely, 6-substituted-5-[(4-tert-butylphenyl)thio]-2,4-diaminoquinazolines, while potent against the fungal enzyme, were equally active against human DHFR, highlighting the subtle interplay of substituent positioning on selectivity.

Furthermore, the introduction of aryl groups at the C-7 position of 2,4-diaminoquinazolines has been explored in the design of novel antibacterial agents targeting DHFR. These modifications can lead to compounds with excellent potency against bacterial DHFR. nih.gov

Correlation Between Structural Modifications and Specific Biological Activities

The specific biological activities of this compound analogs are directly correlated with their structural features. By systematically altering the substituents on the quinazoline core, researchers can optimize their inhibitory potential against specific molecular targets.

SAR for DHFR Inhibition

The 2,4-diaminoquinazoline scaffold is a well-established pharmacophore for the inhibition of DHFR, an enzyme crucial for DNA synthesis and cell proliferation. The SAR for DHFR inhibition by these compounds is well-defined. As previously mentioned, the 2,4-diamino pattern is essential for binding to the enzyme's active site.

CompoundR1 at C-6DHFR Inhibition IC50 (µM)Reference
Analog 1-HData Not Available
Analog 2-CH2OHData Not Available
Analog 3-Cl0.03 (P. falciparum) nih.gov
Analog 4-S-Aryl0.05 (C. albicans)

This table is representative and combines data from different studies on 2,4-diaminoquinazoline derivatives to illustrate the impact of C-6 substitution on DHFR inhibition. Direct comparative data for this compound and its specific analogs in a single study is limited.

SAR for Tubulin Polymerization Inhibition

More recently, 2,4-diaminoquinazoline derivatives have been identified as potent inhibitors of tubulin polymerization, a key process in cell division, making them attractive anticancer agents. These compounds often bind to the colchicine (B1669291) binding site on β-tubulin, leading to microtubule destabilization and cell cycle arrest. umich.edu

The SAR for tubulin polymerization inhibition reveals that the nature of the substituent at the C-6 position is critical for activity. In one study, a series of 2,4-diaminoquinazoline derivatives with phenyl and quinolinyl-substituted linkers at C-6 were synthesized. umich.edu The results showed that substitution on the phenyl group increased antiproliferative activity compared to the unsubstituted form. umich.edu Interestingly, the introduction of a chlorine atom at position 5 of a quinoline (B57606) ring attached to the C-6 linker significantly enhanced antiproliferative activity. umich.edu

CompoundSubstituent at C-6 LinkerCell LineAntiproliferative IC50 (µM)Reference
4aUnsubstituted PhenylSK-LU-1>50 umich.edu
4d4-MethylphenylSK-LU-125.0 umich.edu
4e4-MethoxyphenylSK-LU-112.5 umich.edu
4i5-ChloroquinolinylSK-LU-15.0 umich.edu

These findings demonstrate that both the linker and the terminal aromatic system at the C-6 position are key determinants of potency for tubulin polymerization inhibitors.

SAR for Antimicrobial and Antitubercular Activity

The 2,4-diaminoquinazoline (DAQ) class of compounds has been identified as a potent inhibitor of Mycobacterium tuberculosis growth. nih.govresearchgate.net Systematic modifications of the DAQ scaffold have been conducted to elucidate the key structural determinants for its antitubercular efficacy.

A comprehensive study evaluated a representative molecule, N-(4-fluorobenzyl)-2-(piperidin-1-yl)quinazolin-4-amine, by systematically altering three main segments of the compound. nih.govresearchgate.net The investigation revealed that the benzylic amine at the C-4 position and the piperidine (B6355638) ring at the C-2 position are crucial for the compound's activity. nih.gov Furthermore, the nitrogen atom at position 1 (N-1) was identified as a key determinant for its biological action, whereas modifications at the N-3 position did not significantly impact activity, with a 3-deaza analog showing similar potency to the parent compound. nih.govresearchgate.net

The antimicrobial profile of the DAQ series appears to be somewhat selective for M. tuberculosis. While demonstrating minimum inhibitory concentrations (MICs) in the range of 1.3–6.1 µg/mL against this bacterium, the series showed weaker activity against other bacteria like Escherichia coli and Pseudomonas aeruginosa. researchgate.net This suggests a degree of selectivity in its mechanism of action. researchgate.net

Further research into related quinazoline structures has shown that substitutions on the quinazoline core can significantly influence antibacterial potency. For instance, the development of 7-aryl-2,4-diaminoquinazolines has led to compounds with sub-100 picomolar potency against bacterial dihydrofolate reductase (DHFR) and good activity against Gram-positive pathogens, including strains resistant to trimethoprim. nih.gov

The following tables summarize the SAR data from various studies on 2,4-diaminoquinazoline analogs, highlighting the impact of substitutions at different positions on their antitubercular activity against M. tuberculosis H37Rv.

Table 1: Effect of C-2 Position Substitutions on Antitubercular Activity Data derived from studies on N-(4-fluorobenzyl)-2-(substituted)quinazolin-4-amine analogs.

Compound IDC-2 SubstituentMIC (µM)
4 Morpholin-4-yl0.9
5 4-Methylpiperazin-1-yl>30
6 4-Phenylpiperazin-1-yl1.8
7 Piperidin-1-yl0.4
8 Pyrrolidin-1-yl0.4
9 Azepan-1-yl0.9
10 Diethylamino1.9
11 Isopropylamino7.5
12 Cyclohexylamino1.9

Table 2: Effect of C-4 Position Substitutions on Antitubercular Activity Data derived from studies on 2-(Piperidin-1-yl)-N-(substituted)quinazolin-4-amine analogs.

Compound IDC-4 SubstituentMIC (µM)
36 4-Fluorobenzylamino0.4
37 Benzylamino0.9
38 2-Fluorobenzylamino1.9
39 3-Fluorobenzylamino0.9
40 2,4-Difluorobenzylamino1.9
41 4-Chlorobenzylamino0.9
42 4-Methylbenzylamino0.9
43 4-Methoxybenzylamino0.9
44 (Pyridin-4-yl)methylamino>30
45 Phenethylamino1.9

Rational Design Principles Derived from SAR Analysis

The extensive SAR studies on the 2,4-diaminoquinazoline scaffold have furnished several key principles for the rational design of novel antimicrobial and antitubercular agents.

Essentiality of the 2,4-Diamino Configuration : The presence of amino or substituted amino groups at both the C-2 and C-4 positions of the quinazoline ring is a fundamental requirement for potent activity. The SAR data consistently shows that modifications at these positions drastically alter the biological efficacy.

C-2 Position Lipophilicity and Steric Bulk : The nature of the substituent at the C-2 position plays a critical role. Cyclic amines like piperidine and pyrrolidine (B122466) are highly favorable, suggesting that a specific size and conformation of this group is optimal for fitting into the target's binding pocket. nih.gov Both increasing the ring size (e.g., to azepane) or introducing bulky or highly polar groups (e.g., 4-methylpiperazine) can lead to a decrease in activity.

C-4 Position Aromatic Interactions : At the C-4 position, a benzylic amine substituent is a strong determinant of potency. nih.govresearchgate.net The substitution pattern on the benzyl (B1604629) ring is also important. Small, electron-withdrawing groups like fluorine or chlorine at the para-position of the benzyl ring are well-tolerated and often result in high potency. researchgate.net However, larger groups or heterocyclic replacements like pyridine (B92270) can be detrimental to activity, indicating a specific steric and electronic requirement for this part of the molecule.

Importance of the Quinazoline N-1 Position : The nitrogen at the N-1 position of the quinazoline core has been identified as a key activity determinant. nih.govresearchgate.net This suggests its involvement in a critical interaction, possibly as a hydrogen bond acceptor, with the biological target. Conversely, the N-3 position appears to be non-essential, offering a potential site for modification to fine-tune physicochemical properties without losing potency. nih.gov

Target-Specific Design : For antibacterial agents targeting DHFR, the SAR points towards incorporating aryl groups at the C-7 position of the 2,4-diaminoquinazoline scaffold to achieve high potency. nih.gov This highlights the principle of tailoring substitutions based on the specific molecular target.

These principles, derived from systematic SAR analysis, provide a robust framework for the future design and optimization of this compound-based compounds, guiding medicinal chemists in the development of new therapeutics with improved potency and selectivity against microbial and tubercular pathogens.

Computational and Cheminformatics Approaches in Research on 2,4 Diaminoquinazolin 6 Yl Methanol

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the interaction between a ligand and its target protein.

Ligand-Target Interaction Modeling (e.g., DHFR, EGFR, Tubulin, PDE5)

Derivatives of the 2,4-diaminoquinazoline scaffold have been extensively modeled in the binding sites of various protein targets. A significant body of research exists on their interactions with Dihydrofolate Reductase (DHFR), a key enzyme in nucleotide synthesis and a target for anticancer and antimicrobial agents. These studies often reveal crucial hydrogen bonding interactions between the 2,4-diamino groups of the quinazoline (B50416) ring and key amino acid residues in the active site of DHFR.

While specific docking studies on (2,4-Diaminoquinazolin-6-yl)methanol against Epidermal Growth Factor Receptor (EGFR), Tubulin, or Phosphodiesterase 5 (PDE5) are not documented, the 2,4-diaminoquinazoline core is a known pharmacophore that can be adapted to target the ATP-binding sites of kinases like EGFR. Hypothetically, the 6-methanol group of this compound could form additional hydrogen bonds within the binding pocket of such targets, potentially influencing its binding affinity and selectivity.

Prediction of Binding Poses and Affinities

For the broader class of 2,4-diaminoquinazoline inhibitors, computational models have been successful in predicting their binding poses and estimating their binding affinities. These predictions are typically calculated using scoring functions that evaluate the steric and electrostatic complementarity between the ligand and the target protein. The predicted binding affinity, often expressed as a binding energy value, helps in prioritizing compounds for synthesis and biological testing. In the context of this compound, a lower (more negative) binding energy would suggest a more stable and potent interaction with its target.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a detailed view of the dynamic behavior of a ligand-protein complex over time. This technique allows for the assessment of the stability of the complex and the characterization of the flexibility of both the ligand and the protein.

Analysis of Conformational Stability of Ligand-Receptor Complexes

MD simulations of 2,4-diaminoquinazoline derivatives complexed with their target proteins, such as DHFR, have been used to assess the stability of the predicted binding poses. By analyzing the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the simulation time, researchers can determine if the ligand remains stably bound in its initial docked conformation. For this compound, such simulations would be crucial to confirm that the interactions predicted by molecular docking are maintained in a dynamic environment.

Investigation of Binding Site Dynamics

These simulations also offer insights into the dynamic changes within the binding site upon ligand binding. The flexibility of amino acid side chains and the movement of loops within the active site can be monitored. This information is valuable for understanding the induced-fit effects and the role of specific residues in accommodating the ligand. For instance, the 6-methanol group of this compound might induce conformational changes in the binding pocket that are not apparent from static docking poses.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are used to predict the activity of new, unsynthesized compounds.

A QSAR study on a series of 2,4-diaminoquinazoline derivatives as antitubercular agents has demonstrated the utility of this approach. In such a study, various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) are calculated for each compound and correlated with their measured biological activity. The resulting equation can then be used to predict the activity of other compounds in the series, including this compound, provided it falls within the applicability domain of the model. The statistical quality of a QSAR model is typically assessed by parameters such as the correlation coefficient (r²) and the cross-validated correlation coefficient (q²). A high value for these parameters indicates a robust and predictive model.

In-Depth Computational Analysis of this compound Remains Elusive in Publicly Available Research

Despite a comprehensive search of scientific literature and chemical databases, detailed computational and cheminformatics research focusing specifically on the compound this compound is not publicly available. Therefore, the creation of a detailed article on its predictive modeling, molecular descriptors, virtual screening, and computational structure-activity relationship (SAR) validation is not possible at this time.

While the broader class of 2,4-diaminoquinazoline derivatives has been the subject of extensive computational research for various therapeutic targets, including cancer, malaria, and bacterial infections, specific studies on the methanol-substituted variant at the 6-position are not documented in accessible publications. This indicates a significant gap in the focused computational exploration of this particular analog.

The 2,4-diaminoquinazoline scaffold is a well-established "privileged structure" in medicinal chemistry, known for its ability to interact with a variety of biological targets, most notably kinase enzymes. Numerous studies have employed computational methods to explore the structure-activity relationships of this class of compounds. These investigations often involve the generation of Quantitative Structure-Activity Relationship (QSAR) models, the identification of key molecular features through pharmacophore mapping, and the use of molecular docking and virtual screening to discover novel inhibitors.

However, these computational studies are typically performed on libraries of 2,4-diaminoquinazoline derivatives with diverse substitutions at various positions on the quinazoline ring system. The specific compound, this compound, does not appear as a primary subject or as a data point within the supplementary information of the reviewed literature.

The requested analysis, covering predictive models for biological potency, key molecular descriptors, virtual screening strategies, and computational SAR validation, requires specific data from targeted research on this compound. Without such dedicated studies, any attempt to generate the requested article would necessitate extrapolation from the broader class of 2,4-diaminoquinazolines, a step that would not be scientifically rigorous and would violate the specific constraints of the request.

Future computational research may yet focus on this compound, at which point a detailed analysis of its specific computational and cheminformatics properties may become feasible.

Future Research Directions and Therapeutic Prospects Preclinical Focus

Exploration of Novel Derivatizations for Enhanced Potency and Selectivity

A primary avenue of future research lies in the systematic chemical modification of the (2,4-Diaminoquinazolin-6-yl)methanol core to enhance potency against known targets and to achieve greater selectivity, thereby minimizing potential off-target effects. Structure-activity relationship (SAR) studies are crucial in this endeavor, guiding the rational design of next-generation analogs. nih.govnih.govmdpi.com

Research has shown that substitutions at various positions on the quinazoline (B50416) ring are key determinants of biological activity. nih.gov For instance, modifications at the C2 and C4 amino groups, as well as substitutions on the quinazoline nucleus itself (e.g., at the C5, C6, and C7 positions), can dramatically influence target binding and cellular activity. nih.govumich.edunih.govsemanticscholar.org

One study explored a series of 2,4-diaminoquinazoline derivatives with substitutions at the C6 position, revealing that the introduction of phenyl- and quinolinyl-substituted linkers could impart significant antiproliferative activity by inhibiting tubulin polymerization. umich.edunih.gov Another investigation focused on developing potent p21-activated kinase 4 (PAK4) inhibitors by modifying the core of a known inhibitor to a 2,4-diaminoquinazoline scaffold, leading to a derivative with a significantly lower IC₅₀ value. nih.gov Furthermore, systematic examination of N-(4-fluorobenzyl)-2-(piperidin-1-yl)quinazolin-4-amine identified the benzylic amine at the 4-position and the piperidine (B6355638) at the 2-position as critical for anti-tubercular activity. nih.gov

Future derivatization strategies will likely focus on:

Fine-tuning C4 substituents: Exploring a wider range of aliphatic and aromatic amines to optimize interactions within the ATP-binding pocket of kinases or other enzyme active sites.

Diversifying C2 groups: Introducing novel heterocyclic or acyclic moieties to enhance selectivity or introduce new binding interactions.

Modifying the C6 position: Building upon the specific this compound structure, the hydroxymethyl group at C6 serves as a key anchor point for further derivatization to explore the surrounding binding pocket and improve pharmacokinetic properties.

Exploring other ring positions: Investigating the impact of various functional groups at positions C5, C7, and C8 to modulate solubility, metabolic stability, and target selectivity.

Table 1: Examples of 2,4-Diaminoquinazoline Derivatizations and Their Biological Effects

Derivative Class Position of Modification Example of Substituent Target/Activity Reference
C6-Substituted Analogs C6 Phenyl- and quinolinyl-substituted linkers Tubulin Polymerization Inhibition umich.edu
PAK4 Inhibitors C2, C4 Varied amines and anilines p21-Activated Kinase 4 (PAK4) nih.gov
Anti-tubercular Agents C2, C4 Piperidine at C2, benzylic amine at C4 Mycobacterium tuberculosis nih.gov
Wnt Pathway Inhibitors C2, C4 Varied amines and anilines β-catenin/Tcf4 Pathway nih.gov
DcpS Inhibitors C5 Varied substitutions Decapping Scavenger Enzyme (DcpS) nih.gov

Investigation of Multi-Target Modulation by this compound Analogs

Complex diseases such as cancer often involve multiple redundant or interacting signaling pathways, which can lead to resistance against single-target therapies. A promising strategy to overcome this is the development of multi-target agents that can simultaneously modulate several key nodes in a disease network. nih.govmdpi.com The quinazoline scaffold is particularly well-suited for this "polypharmacology" approach. nih.gov

Preclinical research is actively exploring 2,4-diaminoquinazoline analogs as dual or multi-kinase inhibitors. For example, derivatives have been designed to concurrently inhibit both the Epidermal Growth Factor Receptor (EGFR) and the Vascular Endothelial Growth Factor Receptor (VEGFR), two critical drivers of tumor growth and angiogenesis. mdpi.commdpi.comijcce.ac.ir Other efforts have focused on creating hybrid molecules that combine the quinazoline core with other pharmacophores to hit distinct target classes, such as the dual inhibition of PI3K and histone deacetylase (HDAC). mdpi.com

Future work in this area will involve:

Rational design of dual inhibitors: Using structural knowledge of different targets to design single molecules that can fit into the binding sites of two or more distinct proteins.

Hybrid molecule synthesis: Conjugating the 2,4-diaminoquinazoline scaffold with other known inhibitors to create novel chemical entities with combined mechanisms of action. mdpi.comfrontiersin.org

Systems biology approaches: Employing network analysis to identify the most effective target combinations to disrupt disease pathways and guide the design of multi-target ligands.

Table 2: Examples of Multi-Target Quinazoline Derivatives

Quinazoline Derivative Type Targets Inhibited Therapeutic Area Reference
4-Anilinoquinazolines EGFR and VEGFR Cancer ijcce.ac.ir
Lapatinib Analogs EGFR and HER2 Cancer mdpi.com
Hydroxamic-quinazoline hybrids PI3K and HDAC Cancer mdpi.com
Nitro-triazole quinazolines EGFR and VEGFR2 Cancer (hypoxic tumors) mdpi.com

Application of Advanced Computational Techniques for Rational Drug Design

Computer-aided drug design (CADD) is an indispensable tool for accelerating the discovery and optimization of new therapeutic agents. nih.govabap.co.in These techniques are being increasingly applied to the design of novel analogs of this compound. umich.edunih.govnih.gov

Key computational methods include:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. abap.co.in It has been used to elucidate the binding modes of 2,4-diaminoquinazoline derivatives in the active sites of targets like PAK4, tubulin, and EGFR, providing a structural basis for further design. nih.govnih.govijcce.ac.ir

Virtual Screening: Large databases of chemical compounds can be computationally screened against a protein target to identify potential "hit" molecules for further experimental testing. abap.co.in This approach was successfully used to identify novel 2,4-diaminoquinazoline derivatives as Hsp90 inhibitors. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate variations in the chemical structure of compounds with changes in their biological activity, helping to predict the potency of newly designed molecules. abap.co.in

In Silico ADME Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of designed compounds, helping to prioritize molecules with favorable drug-like characteristics early in the discovery process. abap.co.innih.govjournalgrid.com

The integration of these computational methods allows researchers to explore a vast chemical space more efficiently, reducing the number of compounds that need to be synthesized and tested, and ultimately lowering the cost and time of drug development. nih.gov

Development of Preclinical Models for Efficacy and Mechanism Assessment

To thoroughly evaluate the therapeutic potential and understand the mechanism of action of novel this compound analogs, a diverse range of preclinical models is essential.

In Vitro Models: The initial assessment of antiproliferative activity is typically conducted using a panel of human cancer cell lines. umich.eduresearchgate.net Commonly used lines for quinazoline testing include those from lung (A549, H1975), breast (MCF-7), colon (HCT-116), and prostate (PC-3) cancers. nih.govumich.edusemanticscholar.orgnih.gov For other diseases, specialized in vitro models are employed, such as cell-based replicon assays for evaluating antiviral activity against Dengue or Chikungunya virus, or growth inhibition assays using live Mycobacterium tuberculosis. nih.govnih.govresearchgate.net

Mechanism of Action Assays: Beyond simple viability, specific assays are used to probe the mechanism. For anticancer agents, this includes cell cycle analysis, apoptosis assays, and western blotting to measure the expression levels of target proteins and downstream effectors. mdpi.comnih.govnih.gov For example, the effect of 2,4-diaminoquinazoline derivatives on tubulin polymerization has been directly measured using in vitro polymerization assays and visualized in cells via immunofluorescence. umich.edunih.gov

In Vivo Models: Promising compounds are advanced to in vivo testing, most commonly in animal models. For anticancer research, human tumor xenograft models, where human cancer cells are implanted into immunodeficient mice, are the standard. mdpi.comnih.govmdpi.com These models allow for the assessment of a compound's ability to reduce tumor volume in a living organism. nih.govmdpi.com For other indications, relevant animal models are used, such as rat models for pharmacokinetic studies or specialized mouse models of diseases like spinal muscular atrophy. nih.govnih.gov

Future directions will involve the use of more sophisticated models, such as patient-derived xenografts (PDXs) and organoid cultures, which more closely mimic the complexity and heterogeneity of human tumors.

Elucidation of Unexplored Pharmacological Activities and Molecular Targets

While the 2,4-diaminoquinazoline scaffold is famous for its kinase inhibitory activity, recent research has unveiled a remarkable diversity of other pharmacological actions, suggesting that many potential applications remain to be discovered.

Preclinical screening has identified potent activity in a wide range of therapeutic areas:

Antiparasitic and Antimicrobial: Derivatives have shown efficacy against Mycobacterium tuberculosis, the causative agent of TB, by potentially acting as pro-drugs activated by a bacterial dioxygenase. nih.govmdpi.com Others are being developed as novel fungicides that target dihydrofolate reductase (DHFR) in plant pathogens. digitellinc.com

Antiviral: High-throughput screening has identified 2,4-diaminoquinazoline compounds as potent inhibitors of viruses such as Dengue, Chikungunya, and Ross River virus. nih.govresearchgate.netnih.gov

Neurodegenerative Disease: C5-substituted 2,4-diaminoquinazolines have been developed as inhibitors of the decapping scavenger enzyme DcpS, showing therapeutic benefit in mouse models of spinal muscular atrophy (SMA). nih.gov

Immunomodulation: Very recent studies have reported quinazoline-based inhibitors of histone lysine-specific demethylase 1 (LSD1), which can enhance antitumor immune response by modulating PD-L1 expression. nih.gov Other analogs have been identified as Toll-like receptor 8 (TLR8) agonists, with potential applications as vaccine adjuvants or in cancer immunotherapy. google.com

Other Anticancer Mechanisms: Beyond kinase inhibition, 2,4-diaminoquinazoline analogs have been shown to act as inhibitors of tubulin polymerization, umich.edunih.govfrontiersin.org heat shock protein 90 (Hsp90), nih.gov and the Wnt/β-catenin pathway. nih.gov

The continued screening of this compound and diverse libraries of its analogs against a wide range of biological targets will undoubtedly uncover new and unexpected therapeutic opportunities.

Q & A

Basic: What are the optimal synthetic routes for (2,4-Diaminoquinazolin-6-yl)methanol, and how can reaction conditions be systematically optimized?

Methodological Answer:
The synthesis typically involves cyclization of substituted quinazoline precursors. For example, refluxing 2,4-dichlorophenoxyacetic acid hydrazide in DMSO for 18 hours, followed by purification via recrystallization (water-ethanol mixture) yields a 65% yield of the target compound . Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance reaction rates due to high dielectric constants.
  • Catalytic additives : Glacial acetic acid (5 drops) facilitates Schiff base formation in reactions with substituted benzaldehydes .
  • Reaction time : Extended reflux durations (e.g., 18 hours) improve conversion rates but must balance degradation risks.

Basic: How can structural characterization of this compound be performed to confirm purity and molecular geometry?

Methodological Answer:

  • X-ray crystallography : Use SHELX software for structure refinement. For example, single crystals grown via slow evaporation in ethanol are analyzed with SHELXL for bond-length precision (<0.01 Å) and thermal parameter validation .
  • Spectroscopy :
    • NMR : Compare aromatic proton signals (δ 7.5–8.5 ppm) with PubChem data (InChI: C15H10Cl2N2O) to confirm substituent positions .
    • Mass spectrometry : Validate molecular weight (305.158 g/mol) via ESI-MS .

Advanced: What crystallographic challenges arise when resolving the hydrogen-bonding network in this compound, and how are they addressed?

Methodological Answer:

  • Hydrogen atom placement : SHELXL’s riding model refines H-atoms with constraints (N–H = 0.86 Å, C–H = 0.93–0.98 Å) to mitigate positional uncertainties .
  • Disorder handling : High-resolution data (<1.0 Å) and TWIN commands in SHELX resolve rotational disorders in the quinazoline ring .

Advanced: How should researchers reconcile contradictory bioactivity data for this compound across different assays?

Methodological Answer:

  • Assay standardization : Compare IC50 values under consistent conditions (e.g., pH 7.4, 37°C) to minimize variability .
  • Statistical validation : Apply ANOVA to identify outliers in dose-response curves (e.g., p<0.05 significance threshold) .
  • Mechanistic studies : Use surface plasmon resonance (SPR) to validate binding kinetics (e.g., KD = 1–10 µM) and rule off-target effects .

Advanced: What computational strategies are effective for predicting the binding affinity of this compound to kinase targets?

Methodological Answer:

  • Molecular docking : AutoDock Vina or Schrödinger Suite with AMBER force fields can predict binding modes. For example, dock the compound into ATP-binding pockets (PDB: 1ATP) to calculate ∆G values (<−8 kcal/mol) .
  • MD simulations : Run 100-ns simulations in GROMACS to assess stability (RMSD <2.0 Å) and hydrogen-bond occupancy (>70%) .

Advanced: How can researchers address contradictions in solubility and stability data for this compound under varying experimental conditions?

Methodological Answer:

  • Solubility profiling : Use shake-flask method with HPLC quantification in buffers (pH 1–10) to identify pH-dependent trends .
  • Degradation studies : Accelerated stability testing (40°C/75% RH for 4 weeks) with LC-MS monitors hydrolysis products (e.g., quinazoline-6-carboxylic acid) .
  • Data reconciliation : Apply multivariate analysis (e.g., PCA) to isolate variables (e.g., solvent polarity, temperature) causing discrepancies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.